N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H9F3N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated pyridine, reacts with a trifluoromethylating agent under specific conditions . For example, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylamine in the presence of a base can yield N-ethyl-5-(trifluoromethyl)pyridin-2-amine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-ethyl-5-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Another pyridine derivative with a trifluoromethyl group, used in catalysis and drug design.
N-pentyl-5-(trifluoromethyl)pyridin-2-amine: A similar compound with a pentyl group instead of an ethyl group, used in chemical research.
Uniqueness
N-ethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with a trifluoromethyl group at the 5-position and an ethyl amine substituent. This unique structure enhances its lipophilicity and potential bioactivity, making it a valuable candidate for drug development.
This compound interacts with various biological targets, influencing several biochemical pathways. The trifluoromethyl group is known to enhance the compound's reactivity and selectivity towards specific enzymes and receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Compounds with similar structures have shown the ability to inhibit key enzymes involved in cellular metabolism and signaling pathways.
- Antimicrobial Properties: The compound exhibits antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
- Cytotoxic Effects: It has been observed that certain derivatives exhibit cytotoxicity towards cancer cell lines, indicating potential use in oncology .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
1. Antibacterial Activity
A study demonstrated that this compound analogs exhibited significant antibacterial activity against MRSA. The mechanism was linked to the inhibition of bacterial fatty acid synthase (FAS), which is crucial for bacterial cell wall synthesis .
2. Cytotoxicity in Cancer Research
Research involving various analogs showed that some derivatives of this compound were effective in inhibiting the proliferation of cancer cells, with particular focus on cardiomyocytes and hepatocytes. These studies indicated that modifications to the molecular structure could enhance selectivity and potency against specific cancer types .
3. Neuroprotective Studies
Investigations into its effects on neuronal nitric oxide synthase (nNOS) revealed that certain derivatives maintained high selectivity and potency, suggesting potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-2-12-7-4-3-6(5-13-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEZJBROUSKOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521700 | |
Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89810-00-4 | |
Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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